molecular formula C19H17BrN2O3S B4601145 N~1~-(2-bromophenyl)-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide

N~1~-(2-bromophenyl)-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide

Cat. No.: B4601145
M. Wt: 433.3 g/mol
InChI Key: DNYYTVDXDZLJBS-UHFFFAOYSA-N
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Description

N~1~-(2-bromophenyl)-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C19H17BrN2O3S and its molecular weight is 433.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.01433 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Materials Science

In materials science, the synthesis and characterization of compounds related to N1-(2-bromophenyl)-N2-methyl-N2-(2-naphthylsulfonyl)glycinamide have contributed to advancements in fuel cell technologies. Specifically, sulfonated naphthalene dianhydride-based polyimide copolymers, incorporating similar structural motifs, have been studied for their potential in proton-exchange-membrane fuel cells. These materials show promising properties such as water sorption, proton conductivity, and methanol permeability, which are crucial for fuel cell performance (Einsla et al., 2005).

Synthetic Chemistry

In synthetic chemistry, the visibility of radical (phenylsulfonyl)methylation reactions has been enhanced through methodologies utilizing bromomethyl phenyl sulfone derivatives, closely related to the compound . This approach facilitates the synthesis of (phenylsulfonyl)methylated compounds, indicating the compound's utility in developing mild and efficient synthetic routes for modified heteroarenes and N-arylacrylamides (Liu & Li, 2016).

Pharmaceutical Applications

Although direct applications in pharmaceuticals for N1-(2-bromophenyl)-N2-methyl-N2-(2-naphthylsulfonyl)glycinamide were not found in the literature, compounds with similar structural features have been explored for their biological activities. For instance, derivatives with the sulfonyl and glycinamide motifs have been investigated for their potential in inhibiting osteoclast differentiation, which is relevant in the context of osteoporosis treatment. Compounds like N-phenyl-methylsulfonamido-acetamide (PMSA) have shown to inhibit receptor activator of nuclear factor kappa B ligand (RANKL)-induced osteoclast differentiation, highlighting the therapeutic potential of structurally related compounds (Cho et al., 2020).

Properties

IUPAC Name

N-(2-bromophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3S/c1-22(13-19(23)21-18-9-5-4-8-17(18)20)26(24,25)16-11-10-14-6-2-3-7-15(14)12-16/h2-12H,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYYTVDXDZLJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1Br)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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